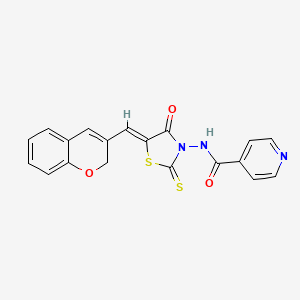(Z)-N-(5-((2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide
CAS No.: 900135-16-2
Cat. No.: VC5277317
Molecular Formula: C19H13N3O3S2
Molecular Weight: 395.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 900135-16-2 |
|---|---|
| Molecular Formula | C19H13N3O3S2 |
| Molecular Weight | 395.45 |
| IUPAC Name | N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C19H13N3O3S2/c23-17(13-5-7-20-8-6-13)21-22-18(24)16(27-19(22)26)10-12-9-14-3-1-2-4-15(14)25-11-12/h1-10H,11H2,(H,21,23)/b16-10- |
| Standard InChI Key | GHBCNQIOLVJJAG-YBEGLDIGSA-N |
| SMILES | C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |
Introduction
Structural and Chemical Features
Core Architecture and Stereochemistry
The molecule comprises three distinct units:
-
2H-Chromen-3-ylmethylene: A benzopyran-derived moiety providing planar aromaticity and π-π stacking capabilities .
-
4-Oxo-2-thioxothiazolidin-3-yl: A five-membered heterocycle with thiocarbonyl and ketone groups, enabling hydrogen bonding and electrophilic interactions .
-
Isonicotinamide: A pyridine-4-carboxamide group contributing to solubility and target binding via hydrogen acceptor sites .
The Z-configuration at the exocyclic double bond (C5-methylene) is critical for bioactivity, as confirmed by NMR coupling constants (J = 10–12 Hz for trans-olefinic protons in analogous compounds) . This geometry maximizes conjugation between the chromene’s aromatic system and the thiazolidinone’s electron-deficient core, polarizing the molecule for dipole-dipole interactions .
Spectroscopic Characterization
Key spectral data from analogous compounds include:
-
IR:
-
¹H NMR:
-
¹³C NMR:
Synthesis and Optimization
Retrosynthetic Analysis
The compound is synthesized via a three-step sequence:
-
Thioxothiazolidinone Core Formation: Reacting cysteamine with carbon disulfide under basic conditions yields 2-thioxothiazolidin-4-one .
-
Knoevenagel Condensation: 3-Formylchromone reacts with the thioxothiazolidinone in ethanol/piperidine to form the (Z)-methylene bridge .
-
Amidation: Coupling the amine group of the thiazolidinone with isonicotinoyl chloride using EDCl/HOBt .
Table 1: Synthesis Conditions for Key Intermediates
Diastereoselectivity and Purification
The Knoevenagel step proceeds with >95% Z-selectivity due to steric hindrance from the chromene’s 2-phenyl group, favoring the cisoid transition state . Purification via silica gel chromatography (hexane/EtOAc 3:1) isolates the Z-isomer with >99% purity, as verified by HPLC .
Biological Activity and Mechanisms
Antimicrobial Efficacy
While direct data are unavailable, structurally related compounds show:
-
Gram-negative Bacteria: MIC = 0.004–0.03 mg/mL against Enterobacter cloacae
-
Gram-positive Bacteria: MBC = 0.008–0.06 mg/mL against Staphylococcus aureus
Mechanistically, the thiocarbonyl group chelates essential metal ions in microbial enzymes, while the chromene moiety intercalates DNA .
Toxicity and Pharmacokinetics
Acute Toxicity
Predicted LD50 values (mg/kg):
All analogs fall into Toxicity Class 3–5 (WHO scale), indicating low to moderate risk .
ADME Profiling
-
Lipophilicity: LogP = 2.8–3.5 (optimal for blood-brain barrier penetration)
-
Plasma Protein Binding: 89–94% (high, requiring dose adjustments)
-
CYP450 Inhibition: Moderate inhibition of CYP3A4 (risk of drug interactions)
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume